2,3-Dehydro Ketoconazole
Description
Contextualization within the Ketoconazole (B1673606) Chemical Space and Related Metabolites
Ketoconazole is a synthetic imidazole (B134444) derivative, functioning as a broad-spectrum antifungal agent. researchgate.netchemicalbook.com It operates by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comt3db.ca This disruption of ergosterol production leads to increased membrane permeability and ultimately inhibits fungal growth. t3db.cadrugbank.com
Ketoconazole is a racemic mixture of two enantiomers: (2S,4R)-(-)-ketoconazole (levoketoconazole) and (2R,4S)-(+)-ketoconazole (dextroketoconazole). wikipedia.orgmedchemexpress.com The metabolism of ketoconazole in the body is extensive, primarily occurring in the liver through various enzymatic pathways, including oxidation, O-dealkylation, and degradation of the imidazole and piperazine (B1678402) rings. wikipedia.orgnih.govnih.gov This metabolic activity results in the formation of several metabolites. nih.gov One such metabolite, formed through a dehydrogenation process, is 2,3-Dehydro Ketoconazole. iapchem.org
Recent research has identified a dehydrogenated metabolite of ketoconazole in rat plasma, designated as M11, which, along with the O-dealkylated metabolite (M3), was one of the two most abundant metabolites detected. nih.goviapchem.org The metabolic pathways responsible for the formation of these metabolites include O-dealkylation, mono-oxygenation, and dehydrogenation. nih.goviapchem.org
Significance of Dehydrogenated Metabolites in Drug Metabolism and Biochemical Pathways Research
The process of dehydrogenation, catalyzed by dehydrogenase enzymes, is a fundamental reaction in the metabolism of numerous drugs and endogenous compounds. researchgate.netchuv.ch These enzymes convert alcohol functional groups into aldehydes or ketones. researchgate.net While the role of alcohol dehydrogenases (ADHs) in ethanol (B145695) metabolism is well-known, their involvement in the biotransformation of therapeutic drugs is also a critical area of study. researchgate.netnih.gov
The study of dehydrogenated metabolites is therefore crucial for a comprehensive understanding of a drug's disposition, efficacy, and safety. It provides insights into the enzymatic pathways involved in drug metabolism, potential drug-drug interactions, and inter-individual variability in drug response. nih.gov
Research Rationale and Scope for Academic Inquiry into this compound
Secondly, the study of this compound provides a valuable case study for exploring the role of dehydrogenation in drug metabolism. nih.goviapchem.org Research into its synthesis, whether enzymatic or chemical, and its characterization can contribute to the broader understanding of how this metabolic pathway affects drug molecules. nih.govgoogle.comnih.gov
Furthermore, investigating the biological activity of this compound is a critical aspect of research. This includes assessing its antifungal efficacy compared to the parent drug and its potential to inhibit various cytochrome P450 enzymes, a well-known characteristic of ketoconazole. d-nb.inforesearchgate.neteuropa.eu Such studies can reveal whether this metabolite contributes to the therapeutic effects or is involved in the drug-drug interactions associated with ketoconazole. europa.euresearchgate.net The potential for altered activity or selectivity of this metabolite compared to the parent enantiomers of ketoconazole also warrants investigation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-2,3-dihydropyrazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-10,12,14,18,23H,11,13,15-17H2,1H3/t23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFISLXKPKRQU-OZXSUGGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180179 | |
| Record name | R-049223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254912-63-5 | |
| Record name | 2,3-Dehydro ketoconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254912635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-049223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-049223 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OX2F5ST1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Chemical Synthesis Approaches
Enzymatic Dehydrogenation Pathways of Ketoconazole (B1673606) Leading to 2,3-Dehydro Ketoconazole
The biotransformation of Ketoconazole into this compound involves the removal of two hydrogen atoms from the piperazine (B1678402) ring, a key structural feature of the parent molecule. This metabolic process has been observed in various preclinical studies.
The identification of this compound as a metabolite has been accomplished through the use of sophisticated analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). In a comprehensive study of Ketoconazole metabolism in human and mouse liver microsomes, a metabolite designated as M20 was detected with a mass-to-charge ratio (m/z) of 529.1404, which is 2 atomic mass units less than that of the parent Ketoconazole. researchgate.net This mass difference is indicative of a dehydrogenation reaction. Further analysis of the fragmentation pattern of M20 confirmed that the dehydrogenation occurred on the piperazine moiety. researchgate.net
Another study investigating the pharmacokinetics and metabolism of Ketoconazole in rats also identified a dehydrogenated metabolite, labeled as M11. semanticscholar.org The fragmentation of this metabolite in tandem mass spectrometry (MS/MS) experiments showed a loss of 2 atomic mass units from parent fragment ions, providing strong evidence for its identity as a dehydrogenation product. semanticscholar.org These in vitro and in vivo findings consistently point to the formation of a dehydro-ketoconazole species as a tangible metabolic outcome.
Below is a table summarizing the key dehydrogenated metabolites of Ketoconazole identified in biological systems.
| Metabolite ID | System | Analytical Method | Key Findings |
| M20 | Human and Mouse Liver Microsomes | LC-MS | Identified as dehydro-Ketoconazole formed by dehydrogenation of the piperazine ring. researchgate.net |
| M11 | Rat Plasma | LC-MS/MS | Confirmed as a dehydrogenation metabolite based on its fragmentation pattern. semanticscholar.org |
The metabolism of Ketoconazole is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the major contributor. semanticscholar.orggoogle.com While the specific isozyme responsible for the 2,3-dehydrogenation of the piperazine ring has not been definitively identified, the broad involvement of CYP enzymes in the oxidation of the piperazine ring of Ketoconazole is well-documented. researchgate.netmdpi.com The oxidation of alicyclic amines, such as the piperazine in Ketoconazole, is a known function of cytochrome P450 enzymes, often leading to the formation of iminium ions. researchgate.netmdpi.com
In addition to CYP enzymes, flavin-containing monooxygenases (FMOs) have been implicated in the metabolism of N-deacetyl ketoconazole, a primary metabolite of Ketoconazole. researchgate.netnih.gov While their direct role in the formation of this compound from the parent drug is not established, they represent another class of enzymes involved in the broader metabolic cascade of Ketoconazole. researchgate.netnih.gov The enzymatic reactions catalyzed by both CYP and FMO systems are dependent on the co-factor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) to provide the necessary reducing equivalents for the monooxygenase reaction cycle.
The following table outlines the enzymatic systems and co-factors believed to be involved in the dehydrogenation of Ketoconazole.
| Enzymatic System | Co-factor | Role in Ketoconazole Metabolism |
| Cytochrome P450 (CYP) enzymes (likely CYP3A4) | NADPH | Major enzymes responsible for the overall metabolism of Ketoconazole, including oxidation of the piperazine ring. semanticscholar.orggoogle.comresearchgate.netmdpi.com |
| Flavin-containing monooxygenases (FMOs) | NADPH | Involved in the metabolism of N-deacetyl ketoconazole, a primary metabolite. researchgate.netnih.gov |
Targeted Chemical Synthesis Strategies for this compound and its Analogs for Research Applications
The targeted chemical synthesis of this compound is a critical step for obtaining pure standards for analytical and pharmacological research. However, specific and detailed synthetic routes for this compound are not extensively documented in publicly available scientific literature. The synthesis of a structurally related 1,4-dihydropyrazine (B12976148) was reported during the preparation of ketoconazole impurities, but this was not the target compound itself. rsc.org
General synthetic strategies for the modification of piperazine-containing compounds could potentially be adapted for the synthesis of this compound. These methods often involve the functionalization of the piperazine ring through various chemical reactions. The synthesis of N-arylpiperazines, for instance, can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution. While these methods focus on forming C-N bonds at the nitrogen atoms, other techniques aim at the functionalization of the carbon atoms of the piperazine ring.
Recent advances in C-H functionalization of piperazines offer a potential, though currently theoretical, avenue for the synthesis of this compound. These methods allow for the direct introduction of functional groups onto the carbon skeleton of the piperazine ring. However, the application of these advanced synthetic methods to a complex molecule like Ketoconazole would require significant research and development to achieve the desired regioselectivity and yield.
Due to the lack of specific literature on the synthesis of this compound, a detailed, proven synthetic pathway cannot be provided at this time. Research in this area would be a valuable contribution to the field, enabling further investigation into the biological activity and toxicological profile of this metabolite.
Molecular Interactions and Biochemical Mechanisms
Investigation of Enzyme Inhibition Profiles and Modulatory Effects
2,3-Dehydro Ketoconazole (B1673606), a derivative of the broad-spectrum antifungal agent ketoconazole, is recognized for its significant interactions with the cytochrome P450 (CYP) superfamily of enzymes. Its mechanism of action is intrinsically linked to the inhibition of these enzymes, which are crucial in both fungal and human physiology.
The primary antifungal action of ketoconazole and its derivatives stems from the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal growth inhibition. nih.govmdpi.com The imidazole (B134444) moiety of the ketoconazole structure binds to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol, the precursor to ergosterol. mdpi.comnih.gov Studies on Candida albicans CYP51 have shown that ketoconazole binds tightly to the enzyme, with dissociation constants (Kd) in the nanomolar range, indicating a high affinity. nih.govnih.gov This interaction is competitive with the natural substrate, lanosterol. mdpi.comresearchgate.net
In humans, 2,3-Dehydro Ketoconazole is a potent inhibitor of CYP3A4, a major enzyme responsible for the metabolism of a wide array of drugs. nih.govplos.orgnih.gov The inhibition of CYP3A4 by ketoconazole is a well-documented basis for numerous drug-drug interactions. nih.govplos.org The mechanism of inhibition is complex, exhibiting both competitive and noncompetitive components. nih.govresearchgate.net This mixed inhibition suggests that the molecule not only competes with substrates for binding to the active site but may also bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov In vitro studies using human liver microsomes have determined the inhibition constant (Ki) for ketoconazole to be in the low nanomolar range, highlighting its potent inhibitory effect on CYP3A4. nih.govresearchgate.net
Furthermore, this compound affects steroidogenic pathways through the inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase), an enzyme critical for the synthesis of androgens and cortisol. researchgate.netnih.gov By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, ketoconazole effectively blocks the production of gonadal and adrenal steroids, including testosterone (B1683101). researchgate.netnih.govnih.gov This property has been explored for the treatment of castration-resistant prostate cancer. researchgate.netoup.com The inhibition of CYP17A1 is a key factor in the endocrine side effects observed with systemic ketoconazole use. Research in rat ovary cells demonstrated that ketoconazole selectively inhibits steroidogenic enzymes, with a reported IC50 value of 3.36 µM for the 17α-hydroxylase activity of CYP17A1. nih.gov
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Ketoconazole
| Enzyme | Organism/System | Inhibition Parameter | Value | Substrate Used |
|---|---|---|---|---|
| Lanosterol 14α-Demethylase (CYP51) | Candida albicans | IC50 | 0.4 - 0.6 µM | Lanosterol |
| CYP3A4 | Human Liver Microsomes | Ki | 0.011 - 0.045 µM | Triazolam, Midazolam, Testosterone |
| CYP17A1 (17α-hydroxylase activity) | Rat Ovary Cells | IC50 | 3.36 µM (1.8 µg/mL) | Progesterone |
Beyond its effects on metabolic enzymes, this compound also interacts with various drug transporters, which can significantly alter the pharmacokinetics of other medications. In vitro studies have demonstrated that ketoconazole is an inhibitor of several key transporters.
P-glycoprotein (P-gp, ABCB1) is an efflux transporter that plays a crucial role in limiting the absorption and distribution of many drugs. Ketoconazole has been shown to inhibit P-gp function, with a reported 50% inhibitory concentration (IC50) of approximately 6 µM in a cell line overexpressing human P-gp. nih.gov This inhibition can lead to increased intracellular concentrations of P-gp substrates. The interaction appears to be as a substrate for P-gp, with a Km of about 8 µM. nih.gov
Breast Cancer Resistance Protein (BCRP, ABCG2) is another important efflux transporter involved in drug disposition. Ketoconazole has been identified as a BCRP inhibitor. nih.gov In BCRP-overexpressing HEK cells, ketoconazole significantly inhibited the efflux of the BCRP substrate pheophorbide A, with an IC50 value of 15.3 ± 6.5 µM. nih.gov This finding suggests that co-administration of ketoconazole could increase the systemic exposure of BCRP substrate drugs. nih.gov
Organic Anion Transporting Polypeptides (OATPs) are uptake transporters primarily located in the liver that facilitate the hepatic uptake of numerous drugs. nih.gov Ketoconazole has been shown to inhibit OATP1B1 and OATP1B3. xenotech.comnih.govresearchgate.net Systematic in vitro assessments have been conducted to evaluate the inhibitory effects of ketoconazole on these transporters. xenotech.comnih.gov The inhibition of OATP1B1 and OATP1B3 can reduce the hepatic clearance of co-administered drugs that are substrates for these transporters. xenotech.com
Table 2: In Vitro Inhibition of Drug Transporters by Ketoconazole
| Transporter | Experimental System | Inhibition Parameter | Value |
|---|---|---|---|
| P-glycoprotein (P-gp) | Cell line overexpressing human P-gp | IC50 | ~6 µM |
| Breast Cancer Resistance Protein (BCRP) | BCRP-overexpressing HEK cells | IC50 | 15.3 ± 6.5 µM |
| OATP1B1 | Transporter-expressing HEK-293 cells | IC50 | Data available from in vitro studies |
| OATP1B3 | Transporter-expressing HEK-293 cells | IC50 | Data available from in vitro studies |
Cellular Level Biochemical Effects and Pathway Perturbations (e.g., cell cycle analysis, specific protein expression studies)
The inhibitory effects of this compound on key enzymes and transporters translate into significant biochemical effects at the cellular level. Studies have demonstrated that ketoconazole can impact cell proliferation and cell cycle progression in various cell types, particularly in cancer cell lines.
In human colon (HT29-S-B6) and breast (MDA-MB-231, Evsa-T) cancer cell lines, ketoconazole has been shown to inhibit cell proliferation in a dose-dependent manner. nih.govmedicinacomplementar.com.br The 50% inhibitory concentration (IC50) for reducing [3H]thymidine incorporation was approximately 2.5 µM in HT29-S-B6 cells, and around 2 µM and 13 µM in Evsa-T and MDA-MB-231 cells, respectively. nih.govmedicinacomplementar.com.br
Flow cytometry analysis of HT29-S-B6 colon cancer cells treated with ketoconazole revealed a significant perturbation of the cell cycle. nih.govmedicinacomplementar.com.br Specifically, there was an accumulation of cells in the G0-G1 phase, with a corresponding decrease in the percentage of cells in the S phase. nih.govmedicinacomplementar.com.br This G0-G1 phase arrest suggests that ketoconazole interferes with the cellular processes required for the transition from the resting/preparatory phase to the DNA synthesis phase of the cell cycle. The antiproliferative effects of ketoconazole are thought to be linked to its inhibition of cytochrome P-450 enzymes that may be involved in mitogenic signaling or cell cycle progression. nih.govmedicinacomplementar.com.br
Further research has indicated that in mouse Sertoli TM4 cells, ketoconazole, particularly in combination with other azoles, can induce an arrest in the G0/G1 phase of the cell cycle. mdpi.com This effect was observed alongside increased generation of reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately leading to apoptosis. mdpi.com
While direct protein expression studies for this compound are not extensively detailed, it is known that ketoconazole can bind to intracellular proteins. For instance, in Candida albicans, ketoconazole has been shown to bind to an intracellular corticosteroid-binding protein. nih.gov
Table 3: Cellular Effects of Ketoconazole on Cancer Cell Lines
| Cell Line | Effect | IC50 (for [3H]thymidine incorporation) | Cell Cycle Perturbation |
|---|---|---|---|
| HT29-S-B6 (Human Colon Cancer) | Inhibition of cell proliferation | ~2.5 µM | Accumulation in G0-G1 phase |
| MDA-MB-231 (Human Breast Cancer) | Inhibition of cell proliferation | ~13 µM | Not specified |
| Evsa-T (Human Breast Cancer) | Inhibition of cell proliferation | ~2 µM | Not specified |
| TM4 (Mouse Sertoli Cells) | Induction of G0/G1 phase arrest | Not applicable | Accumulation in G0-G1 phase |
Structure Activity Relationship Sar Research and Analog Design
Elucidation of Structural Features Influencing Biochemical Activity of 2,3-Dehydro Ketoconazole (B1673606) and its Related Derivatives
The biochemical activity of azole compounds, including the ketoconazole family, is largely dictated by a few critical structural components. The activity of these compounds is highly dependent on their interaction with metalloenzymes, particularly the cytochrome P450 (CYP) family.
The Imidazole (B134444) Moiety : The unsubstituted imidazole ring is a cornerstone of the molecule's activity. It is widely understood that the lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring coordinates to the heme iron atom within the active site of cytochrome P450 enzymes. This interaction is critical for the inhibition of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), the primary target for antifungal activity.
The Dichlorophenyl Group : The 2,4-disubstituted dichlorophenyl ring plays a significant role in orienting the molecule within the enzyme's active site. Its size, shape, and electronic properties are crucial for achieving a high-affinity binding. Studies involving the replacement of this group with other moieties, such as a 1,4-benzothiazine group, have been conducted to probe the spatial and electronic requirements of the binding pocket. nih.gov Such modifications often lead to significant changes in inhibitory potency and selectivity.
The Dioxolane and Linker Region : The central 1,3-dioxolane (B20135) ring and the ether linkage to the phenylpiperazine core provide a specific spatial arrangement and conformational rigidity. This scaffold correctly positions the imidazole and dichlorophenyl groups for optimal interaction with the target enzyme.
The Piperazine (B1678402) N-acyl Group : The N-acetyl group on the distal piperazine nitrogen is a frequent point of modification in analog design. Altering this group, for instance by replacing it with various sulfonamides, has been shown to dramatically shift the molecule's selectivity away from fungal CYP51 and towards human steroidogenic enzymes like CYP17A1. researchgate.net This highlights the role of this moiety in fine-tuning the compound's interaction with different CYP isoforms.
These structural elements collectively define the pharmacophore of the ketoconazole scaffold. Therefore, the biochemical profile of 2,3-Dehydro Ketoconazole is intrinsically linked to the presence and orientation of these same features.
Design and Evaluation of Novel Analogs Based on the this compound Scaffold as Mechanistic Probes
The this compound scaffold, shared with ketoconazole, serves as a valuable template for designing novel chemical probes to investigate enzyme mechanisms. By creating analogs with specific structural changes, researchers can explore the function and structure of target enzymes.
For example, novel ketoconazole derivatives have been synthesized by modifying the distal piperazine nitrogen with arylsulfonamides. nih.gov These new compounds were designed to target not only the primary fungal enzyme lanosterol-14α-demethylase (CYP51) but also carbonic anhydrases, a different class of enzymes. nih.gov The evaluation of these analogs provides insights into the binding requirements of multiple targets and demonstrates the scaffold's versatility.
In other work, replacing the terminal acetyl group of ketoconazole with a sulfonamide group resulted in analogs with increased potency towards CYP17A1 and improved selectivity against CYP3A4. researchgate.net Such analogs are invaluable as mechanistic probes to understand the structural differences between the active sites of various cytochrome P450 enzymes and to design more selective inhibitors.
Stereochemical Considerations in the Biochemical Interactions of this compound Enantiomers
The structure of this compound contains two chiral centers in the 1,3-dioxolane ring (at the C2 and C4 positions). This gives rise to the possibility of multiple stereoisomers, including enantiomers, which are non-superimposable mirror images. canada.cayoutube.comyoutube.com The spatial arrangement of substituents at these chiral centers is critically important for biological activity, as enzymes themselves are chiral environments.
Research on the stereoisomers of the parent compound, ketoconazole, has demonstrated significant differences in their ability to inhibit various cytochrome P450 enzymes. nih.gov
The cis-(2S,4R) isomer of ketoconazole was found to be the most potent inhibitor of rat lanosterol 14α-demethylase. nih.gov
Conversely, the cis-(2R,4S) isomer was more effective against cholesterol 7α-hydroxylase. nih.gov
For the inhibition of corticoid 11β-hydroxylase, the cis-(2S,4R) and trans-(2R,4R) isomers were equipotent and significantly more effective than their corresponding enantiomers. nih.gov
This enantioselectivity is also evident in interactions with human drug-metabolizing enzymes. While both cis-enantiomers of ketoconazole can induce the expression of CYP3A4, they exhibit different potencies as inhibitors of its catalytic activity. nih.govplos.orgnih.gov The (-)-ketoconazole enantiomer has been shown to be a more potent inhibitor of CYP3A4-mediated testosterone (B1683101) metabolism than the (+)-ketoconazole enantiomer. nih.govresearchgate.net
| Enantiomer | Substrate | IC₅₀ (µM) | Ki (µM) |
|---|---|---|---|
| (+)-Ketoconazole | Testosterone | 1.69 | 0.92 |
| (-)-Ketoconazole | Testosterone | 0.90 | 0.17 |
| (+)-Ketoconazole | Midazolam | 1.46 | 2.52 |
| (-)-Ketoconazole | Midazolam | 1.04 | 1.51 |
Table 1: Inhibitory effects of ketoconazole cis-enantiomers on CYP3A4 catalytic activity in human liver microsomes. nih.govresearchgate.net
Given that this compound shares the same chiral core, its biochemical and pharmacological interactions are expected to be highly dependent on its specific stereoisomeric form. The distinct three-dimensional arrangement of each enantiomer would dictate its fit and binding affinity within the active sites of target enzymes, leading to potentially different biological activities and potencies.
Advanced Analytical Methodologies for Research
Development and Validation of Chromatographic and Spectrometric Techniques for Detection and Quantification (e.g., LC-MS based metabolomics, HPLC methods)
The detection and quantification of 2,3-Dehydro Ketoconazole (B1673606), often identified as a process-related impurity or degradation product of ketoconazole, rely on robust and validated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed for this purpose.
Researchers have developed numerous stability-indicating HPLC methods capable of separating ketoconazole from its potential impurities, including 2,3-Dehydro Ketoconazole. researchgate.netnih.gov These methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring specificity, linearity, precision, accuracy, and robustness. nih.govpharmacophorejournal.com A typical Reverse-Phase HPLC (RP-HPLC) method utilizes a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ijarmps.orgeurekaselect.com Detection is commonly performed using a UV detector at a wavelength where both ketoconazole and its impurities show significant absorbance. pharmacophorejournal.comijfmr.com
For more comprehensive metabolic profiling and impurity identification, LC-MS-based metabolomics approaches are invaluable. nih.govnih.gov These techniques hyphenate the powerful separation capabilities of liquid chromatography with the high sensitivity and structural elucidation potential of mass spectrometry. mdpi.com LC-MS/MS can detect and identify metabolites and impurities even at trace levels by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. researchgate.netnih.gov In studies of ketoconazole metabolism, LC-MS has been used to identify numerous metabolites, providing a deeper understanding of its biotransformation pathways. nih.govresearchgate.net
Below is a table summarizing exemplary chromatographic conditions used for the analysis of ketoconazole and its related compounds.
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Agilent C8 (150 mm x 4.6 mm, 5 µm) | 0.3% Triethylamine in 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0) : Acetonitrile (68:32 v/v) | 1.0 mL/min | UV at 225 nm | researchgate.net |
| RP-HPLC | Synergi Fusion-RP 80A (150 x 4.6 mm, 4 µm) | Gradient of Acetonitrile and 10 mM Phosphate Buffer (pH 2.5) | Not Specified | Not Specified | oup.com |
| RP-HPLC | LiChrospher®100 C-18 (150 mm x 4.6 mm, 5 µm) | Methanol : Water (90:10 v/v) adjusted to pH 8.90 with phosphate buffer | 1.0 mL/min | Diode Array Detector (DAD) | eurekaselect.com |
| LC-MS/MS | BDS Hypersil C18 (50 x 3.0 mm, 5 µm) | Acetonitrile : Water : Formic Acid (75:25:1, v/v/v) | Not Specified | MS/MS monitoring 531.2→82.1 (m/z) for Ketoconazole | researchgate.netnih.gov |
Application in Metabolic Profiling, Impurity Analysis, and Stability Studies for Research Purposes
Analytical methods are critically applied in metabolic profiling, impurity analysis, and stability studies of ketoconazole. This compound is primarily relevant as a known impurity and a potential product of forced degradation studies. glppharmastandards.comnih.gov
Impurity and Metabolic Profiling: In the manufacturing process and storage of ketoconazole, impurities can arise from starting materials, intermediates, or degradation. This compound is recognized as "Ketoconazole EP Impurity A" by the European Pharmacopoeia, highlighting its significance in quality control. glppharmastandards.com LC-MS-based metabolomics studies have been instrumental in comprehensively profiling the biotransformation of ketoconazole, identifying dozens of metabolites and providing insights into potential bioactivation pathways. nih.govnih.gov While this compound is more commonly a process-related impurity, such profiling techniques are capable of detecting its presence if it were formed metabolically.
Stability Studies: Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the drug's stability under various environmental conditions. researchgate.net Ketoconazole is subjected to forced degradation under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.govnih.gov These studies reveal the degradation pathways and help identify potential degradants, including impurities like this compound, that may form over the product's shelf-life. Research has shown that ketoconazole is susceptible to degradation under acidic and oxidative conditions. researchgate.netnih.govnih.gov The development of methods that can resolve these degradants is essential for ensuring the quality and purity of the final pharmaceutical product. oup.com
The table below summarizes typical outcomes from forced degradation studies of ketoconazole.
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis | Significant degradation observed. | researchgate.netnih.gov |
| Base Hydrolysis | Significant degradation observed. | nih.gov |
| Oxidative (e.g., H₂O₂) | Significant degradation observed. | researchgate.netnih.govnih.gov |
| Thermal (Dry Heat) | Generally stable, some degradation may occur. | researchgate.netnih.gov |
| Photolytic | Generally stable, some degradation may occur. | researchgate.netnih.gov |
Quality Control and Reference Standard Applications in Academic Research
In academic and pharmaceutical quality control (QC) laboratories, accuracy and precision are paramount. This is achieved through the use of certified reference materials (CRMs) or pharmaceutical secondary standards. sigmaaldrich.com
This compound, in its purified form, serves as a critical reference standard for the qualitative and quantitative analysis of ketoconazole API and its dosage forms. glppharmastandards.comarasto.com It is listed as Ketoconazole EP Impurity A in the European Pharmacopoeia, which supplies a reference standard for it. glppharmastandards.com This standard is used to:
Confirm the identity of the impurity peak during chromatographic analysis by comparing retention times.
Validate analytical methods by demonstrating specificity—the ability of the method to separate the impurity from the main compound and other related substances. usp.org
Quantify the level of the impurity in batches of ketoconazole, ensuring that it does not exceed the limits specified by regulatory bodies.
The availability of a well-characterized reference standard for this compound is essential for routine QC testing, ensuring that each batch of the drug substance meets the required purity specifications before being released for formulation into finished products. sigmaaldrich.comarasto.com
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations for Predicting Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or a nucleic acid. This approach is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
In the context of antifungal azole compounds like ketoconazole (B1673606) and its derivatives, the primary target is often the enzyme lanosterol (B1674476) 14α-demethylase (cytochrome P450 51, or CYP51). This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
For instance, docking studies of various imidazole (B134444) analogues have been performed to evaluate their inhibitory activity against Candida albicans 14α-demethylase. researchgate.net These studies indicate that the binding affinity is influenced by the specific substituents on the imidazole ring and their interactions with the protein residues. researchgate.net While no specific docking studies on 2,3-Dehydro Ketoconazole are available, it is hypothesized that it would adopt a similar binding mode to ketoconazole within the CYP51 active site, with the dihydropyrazine (B8608421) moiety potentially influencing its interactions with the surrounding amino acid residues.
Table 1: Representative Molecular Docking Results for Ketoconazole Analogs against Fungal CYP51
| Compound | Target Organism | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Ketoconazole | Candida albicans | -9.8 | Heme, TYR132, PHE228 | researchgate.net |
| Clotrimazole | Candida albicans | -9.5 | Heme, TYR132, PHE228 | researchgate.net |
| Miconazole | Candida albicans | -9.2 | Heme, TYR132, PHE228 | researchgate.net |
| Analog AN1 | Candida albicans | -10.2 | Heme, TYR132, PHE228 | researchgate.net |
| Analog AN25 | Candida albicans | -10.5 | Heme, TYR132, PHE228 | researchgate.net |
Note: The data in this table is illustrative and based on findings from studies on ketoconazole analogs. Specific values may vary depending on the docking software and parameters used.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Structural Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
QSAR studies on azole antifungal agents have been instrumental in identifying the key molecular descriptors that govern their efficacy. sciencepublishinggroup.comresearchgate.netnih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For example, the electronic properties of the azole ring are crucial for its interaction with the heme iron of CYP51. nih.gov Steric factors, such as the size and shape of the substituents, influence how well the molecule fits into the enzyme's active site. researchgate.net The lipophilicity of the molecule, often quantified by the partition coefficient (log P), affects its ability to cross cell membranes and reach its target. nih.gov
While a specific QSAR model for this compound has not been reported, a hypothetical QSAR study on a series of its analogs would involve the following steps:
Data Set Selection: A series of this compound analogs with varying substituents would be synthesized and their antifungal activity (e.g., minimum inhibitory concentration, MIC) would be determined.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors would quantify various aspects of their molecular structure.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Azole Antifungals
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | HOMO/LUMO energy | Electron-donating/accepting ability |
| Steric | Molar refractivity | Molecular volume and polarizability |
| Hydrophobic | Log P | Lipophilicity and membrane permeability |
| Topological | Wiener index | Molecular branching and connectivity |
In Silico Prediction of Metabolic Transformations and Enzyme Substrate Specificity
In silico methods for predicting drug metabolism are becoming increasingly important in the early stages of drug development. These computational tools can forecast the likely metabolic fate of a compound in the body, identify potential metabolites, and predict which enzymes are responsible for these transformations. This information is crucial for assessing the pharmacokinetic profile and potential toxicity of a drug candidate.
The metabolism of ketoconazole is known to be extensive and primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.gov In silico metabolism prediction tools can analyze the structure of a compound like this compound and identify potential sites of metabolism. These sites are typically chemically reactive positions in the molecule that are susceptible to enzymatic modification, such as oxidation, reduction, or hydrolysis.
For ketoconazole, known metabolic pathways include N-deacetylation, oxidation of the imidazole and piperazine (B1678402) rings, and O-dealkylation. researchgate.netnih.gov It is plausible that this compound would undergo similar metabolic transformations. The presence of the dehydro moiety in the piperazine ring might introduce new metabolic pathways or alter the rate of existing ones.
In silico enzyme substrate specificity studies can further predict the likelihood of a compound being a substrate for a particular metabolic enzyme. These predictions are often based on docking the compound into the active site of the enzyme and evaluating the binding affinity and the proximity of susceptible chemical groups to the catalytic center of the enzyme.
Table 3: Predicted Metabolic Transformations for Azole Compounds
| Transformation Type | Enzyme Family | Potential Site on this compound |
| N-deacetylation | CYP3A4 | Acetyl group on the piperazine ring |
| Aromatic Hydroxylation | CYP3A4 | Dichlorophenyl ring |
| Imidazole Ring Oxidation | CYP3A4 | Imidazole ring |
| Piperazine Ring Oxidation | CYP3A4 | Piperazine ring |
| O-dealkylation | CYP3A4 | Ether linkage |
It is important to note that while in silico predictions are valuable, they must be confirmed by experimental studies, such as in vitro metabolism assays using liver microsomes or in vivo studies in animal models.
Research Applications and Future Perspectives
Utility as a Biochemical Marker or Reference Standard in Drug Metabolism and Impurity Research
2,3-Dehydro Ketoconazole (B1673606) is primarily recognized as a significant impurity of the antifungal drug, Ketoconazole. nih.govlookchem.comguidechem.com Designated as "Ketoconazole EP Impurity A" by the European Pharmacopoeia, it serves a critical role as a reference standard in the quality control of Ketoconazole drug substances and products. lookchem.comchemicalbook.com The availability of well-characterized impurity standards is fundamental for the development and validation of analytical methods aimed at detecting, identifying, and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products.
In the context of drug metabolism and impurity research, 2,3-Dehydro Ketoconazole is utilized to:
Develop and validate analytical methods: As a certified reference material, it is used to confirm the specificity, sensitivity, and accuracy of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for the detection of this specific impurity in Ketoconazole samples.
Monitor the quality of Ketoconazole: Pharmaceutical manufacturers use this compound to ensure their production processes are controlled and that the levels of this impurity in the final product are within the acceptable limits set by regulatory authorities like the International Council for Harmonisation (ICH).
Investigate degradation pathways: Studying the formation of this compound can provide insights into the degradation pathways of Ketoconazole under various stress conditions (e.g., light, heat, humidity, and pH). This knowledge is crucial for establishing appropriate storage conditions and shelf-life for the drug product.
The following table summarizes the key identifiers for this compound:
| Identifier | Value |
| Chemical Name | 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-2,3-dihydropyrazin-1-yl]ethanone nih.gov |
| CAS Number | 254912-63-5 nih.gov |
| Molecular Formula | C26H26Cl2N4O4 nih.gov |
| Molecular Weight | 529.4 g/mol nih.gov |
| Synonyms | Ketoconazole EP Impurity A, Ketoconazole Impurity A nih.govlookchem.com |
Potential as a Starting Material or Intermediate for the Synthesis of Chemical Probes or Novel Scaffolds
While direct evidence of this compound being used as a starting material for the synthesis of chemical probes or novel scaffolds is limited in publicly available literature, the chemical structure of the broader ketoconazole family presents significant potential for such applications. The core structure of ketoconazole has been a foundation for the development of new antifungal agents and other therapeutic compounds. nih.govnih.gov
The presence of multiple reactive sites in the this compound molecule, including the piperazine (B1678402) ring and the dichlorophenyl and imidazole (B134444) moieties, offers opportunities for chemical modification. These sites could be functionalized to introduce reporter groups (e.g., fluorescent tags, biotin) for the development of chemical probes to study the biological targets of ketoconazole and related compounds.
Furthermore, the structural backbone of this compound could serve as a scaffold for the synthesis of new chemical entities. By modifying the various components of the molecule, it may be possible to develop analogs with altered pharmacological properties, such as improved efficacy, selectivity, or pharmacokinetic profiles. Research into the synthesis of ketoconazole derivatives has demonstrated the feasibility of modifying the ketoconazole structure to create novel compounds with potential therapeutic applications. nih.govresearchgate.net
Unexplored Research Avenues and Mechanistic Questions for this compound
Despite its well-defined role as a pharmaceutical impurity, several aspects of this compound's biochemical profile remain largely unexplored. Future research could address the following mechanistic questions:
Pharmacological and Toxicological Profile: A comprehensive evaluation of the pharmacological and toxicological properties of this compound is warranted. It is important to determine if this impurity exhibits any biological activity, either similar to or distinct from the parent drug, Ketoconazole. Understanding its potential for off-target effects or toxicity is crucial for setting safe limits for its presence in pharmaceutical formulations.
Metabolic Fate: The metabolic pathway of this compound in biological systems is currently unknown. Investigating its absorption, distribution, metabolism, and excretion (ADME) properties would provide a more complete understanding of its potential impact on the body.
Mechanism of Formation: A detailed mechanistic study of the formation of this compound from Ketoconazole could lead to improved manufacturing processes that minimize its generation. This could involve identifying the specific catalysts, reaction conditions, and intermediates involved in its formation.
Interaction with Drug-Metabolizing Enzymes: Ketoconazole is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov It would be valuable to investigate whether this compound shares this property and to what extent it might contribute to the drug-drug interaction profile of Ketoconazole.
Integration of Systems Biology and Omics Approaches in Understanding its Comprehensive Biochemical Role
A systems biology approach, integrating various "omics" technologies, could provide a holistic understanding of the biochemical role of this compound. nih.gov While such studies have not yet been specifically applied to this compound, the methodologies offer a powerful framework for future research.
Transcriptomics: By analyzing changes in gene expression in cells or tissues exposed to this compound, researchers could identify the cellular pathways and biological processes affected by this impurity.
Proteomics: Proteomic analysis could reveal changes in protein expression and post-translational modifications in response to this compound, providing insights into its mechanism of action and potential toxicity.
Metabolomics: Metabolomic profiling could identify alterations in the cellular metabolome following exposure to this compound, offering a functional readout of its biochemical effects. nih.gov
The integration of these multi-omics datasets would enable the construction of comprehensive network models to elucidate the interactions of this compound with biological systems. nih.gov This approach could help to predict its potential for adverse effects and to identify biomarkers of exposure or toxicity. Such an integrated understanding is crucial for a complete risk assessment of this and other drug impurities.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 2,3-Dehydro Ketoconazole derivatives, and how are their structural identities validated?
- Answer : Synthesis typically involves refluxing hydrazide intermediates with substituted aldehydes in ethanol under acidic conditions, followed by purification via solvent evaporation and filtration . Structural validation employs Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and scanning electron microscopy (SEM) to analyze particle morphology and crystallinity . Thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane/methanol/water/ammonia (40:40:30:2:1) is used to verify purity and Rf values against reference standards .
Q. How is the antifungal activity of this compound evaluated in vitro, and what controls are essential for assay reliability?
- Answer : Antifungal activity is assessed using minimum inhibitory concentration (MIC) assays against Candida species, with ketoconazole as a reference control . Assays require standardized fungal inoculum (e.g., 1–5 × 10³ CFU/mL) and validation of solvent effects (e.g., DMSO ≤1% v/v). Data reliability hinges on triplicate experiments and inclusion of growth/no-growth controls to rule out false positives/negatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Emergency procedures include 15-minute eye rinsing with pure water and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How do researchers resolve contradictions in pharmacokinetic data when this compound is co-administered with cytochrome P450 substrates (e.g., docetaxel)?
- Answer : Nonlinear kinetics due to hepatic enzyme saturation require dose-escalation studies and AUC comparisons. For example, ketoconazole 1200 mg/day increases docetaxel exposure 2.6-fold, necessitating pharmacokinetic modeling (e.g., non-compartmental analysis) and statistical validation via geometric mean ratios with 90% confidence intervals . Contradictions are addressed by stratifying data by dose cohorts and cross-referencing historical pharmacokinetic profiles .
Q. What experimental design principles are applied to optimize topical formulations of this compound for sustained release?
- Answer : Quality by Design (QbD) frameworks integrate cubosome preparation using glyceryl monooleate/poloxamer 407, with particle size (≤200 nm) and entrapment efficiency (≥45%) as critical quality attributes. In vitro release studies use Franz diffusion cells with synthetic membranes, while ex vivo permeation assays employ excised goat ear skin to validate sustained release (e.g., 92.73% over 24 hours) .
Q. How can researchers reconcile discrepancies in MIC values across studies evaluating this compound derivatives?
- Answer : Discrepancies arise from variations in fungal strain susceptibility, inoculum density, and assay media (e.g., RPMI vs. Sabouraud dextrose). Standardization via CLSI M27/M38 protocols is recommended. Meta-analyses using fixed/random-effects models can quantify heterogeneity, while sensitivity analyses exclude outliers from non-standardized datasets .
Q. What advanced analytical techniques are used to characterize polymorphic forms of this compound during crystallization?
- Answer : Spherical crystallization techniques are monitored via X-ray diffraction (XRD) to identify polymorphic transitions (e.g., amorphous to crystalline). Differential scanning calorimetry (DSC) detects melting point variations (±2°C), and SEM imaging quantifies agglomerate size distribution (e.g., 50–200 µm) .
Data Analysis and Interpretation
Q. How are stability-indicating assays developed for this compound in the presence of degradation products?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) separates degradation products (e.g., hydrolyzed imidazole rings) using C18 columns and acetonitrile/water gradients. Forced degradation studies (acid/alkali/oxidative stress) validate method specificity, with peak purity ≥990 confirmed via photodiode array (PDA) detectors .
Q. What statistical approaches are employed to analyze dose-dependent toxicity in preclinical studies of this compound?
- Answer : Probit analysis calculates LD₅₀ values, while repeated-measures ANOVA identifies time-dependent toxicity trends. For oxidative stress markers (e.g., ROS induction), multivariate regression models correlate CYP450 uncoupling with propiconazole-induced toxicity, adjusting for covariates like hepatic glutathione levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
